N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine
Description
N-(2,4-Difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a benzothiazole derivative characterized by a methylthio (-SMe) group at the 6-position and a 2,4-difluorophenyl substituent on the amine moiety. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including enzyme inhibition, anti-inflammatory, and antioxidant properties. The methylthio group enhances lipophilicity and may influence electronic properties, while the difluorophenyl moiety can improve metabolic stability and target binding .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2S2/c1-19-9-3-5-12-13(7-9)20-14(18-12)17-11-4-2-8(15)6-10(11)16/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDIQKWQBPGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole derivatives with appropriate fluorinated aromatic compounds. One efficient method includes the use of 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt, hydrazine hydrate, and substituted aldehyde in a one-pot procedure . This method allows for the direct linkage of the components under mild conditions, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial communication.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to receptor proteins in bacteria, disrupting their communication pathways and inhibiting biofilm formation . This disruption can lead to reduced bacterial virulence and increased susceptibility to antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 6-Position
Methylthio vs. Ethylthio and Trifluoromethoxy Groups
- 6-(Methylthio)benzo[d]thiazol-2-amine (CAS 50850-92-5) : Structural similarity (0.92) to the target compound but lacks the 2,4-difluorophenyl group. The methylthio substituent likely confers similar lipophilicity but reduced steric hindrance compared to bulkier groups .
- 6-(Ethylthio)benzo[d]thiazol-2-amine (CAS 71680-87-0): Similarity score 0.84.
- 6-(Trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole, CAS 507-70-0): The trifluoromethoxy group (-OCF₃) enhances electron-withdrawing effects, improving metabolic stability. Riluzole is a known neuroprotective agent, suggesting that substituent electronics critically influence biological activity .
Aryl-Substituted Analogs
- 6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c): Exhibits potent nitric oxide (NO) scavenging (67% at 50 μg/mL, IC₅₀ = 38.19 μg/mL) and urease inhibition (86.24% at 50 μg/mL, IC₅₀ = 28.57 μg/mL). The methoxyphenyl group enhances π-π stacking interactions, which may be absent in the target compound’s methylthio derivative .
- 6-Phenylbenzo[d]thiazol-2-amine (3e) : Shows 85% urease inhibition at 50 μg/mL (IC₅₀ = 26.35 μg/mL), indicating that simple aryl groups can drive enzyme inhibition more effectively than alkylthio substituents .
Modifications on the Amine Moiety
- N-(3-Morpholinopropyl)benzo[d]thiazol-2-amine derivatives: Compounds like 6-Ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine (CAS 1204298-12-3) incorporate morpholine rings, which improve solubility and bioavailability. The target compound’s difluorophenyl group may offer stronger hydrophobic interactions but lower solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
